molecular formula C17H16O6 B8058916 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-

4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-

Cat. No.: B8058916
M. Wt: 316.30 g/mol
InChI Key: LWBHKKLWSUFUNZ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-: is a flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various chemical reactions, including the cyclization of chalcones or the oxidation of flavanones. The reaction conditions typically involve the use of strong oxidizing agents, such as chromic acid or hydrogen peroxide, under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the compound is often produced through large-scale fermentation processes using microorganisms that naturally produce flavonoids. These processes are optimized to increase yield and purity, often involving the use of bioreactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: : Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Chromic acid, hydrogen peroxide, and other strong oxidizing agents.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, and other reducing agents.

  • Substitution: : Various nucleophiles and electrophiles under specific conditions.

Major Products Formed

  • Oxidation: : Formation of quinones and other oxidized derivatives.

  • Reduction: : Formation of dihydroflavonols and other reduced derivatives.

  • Substitution: : Formation of glycosylated or acylated derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex flavonoids and other bioactive compounds.

  • Biology: : Studied for its antioxidant and anti-inflammatory properties.

  • Medicine: : Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: : Utilized in the development of natural food additives, cosmetics, and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways, including:

  • Antioxidant Activity: : Scavenging free radicals and reducing oxidative stress.

  • Anti-inflammatory Activity: : Inhibiting the production of pro-inflammatory cytokines and enzymes.

  • Anticancer Activity: : Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

The compound is structurally similar to other flavonoids, such as quercetin, kaempferol, and myricetin. it is unique in its specific hydroxylation and methoxylation pattern, which contributes to its distinct biological activities.

Similar Compounds

  • Quercetin: : 3,3',4',5,7-Pentahydroxyflavone

  • Kaempferol: : 3,4',5,7-Tetrahydroxyflavone

  • Myricetin: : 3,5,7,3',4'-Pentahydroxyflavone

Properties

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBHKKLWSUFUNZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28590-40-1
Record name Persicogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28590-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-
Reactant of Route 2
Reactant of Route 2
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-
Reactant of Route 3
Reactant of Route 3
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-
Reactant of Route 4
Reactant of Route 4
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-
Reactant of Route 5
Reactant of Route 5
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.